![molecular formula C12H12N2O2S B2730706 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid CAS No. 85516-36-5](/img/structure/B2730706.png)
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3. It is a derivative of quinoxaline, a class of compounds that have been found to have significant applications in the pharmaceutical and materials fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of quinoxaline derivatives were synthesized by alkylating 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . The reaction of O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate afforded hydrazide derivatives .Molecular Structure Analysis
The molecular structure of “3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” consists of a quinoxaline ring attached to a propanoic acid group via a sulfanyl linkage. The quinoxaline ring contains a nitrogen atom at the 2-position and a methyl group at the 3-position.Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, the Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione has been used to prepare a series of methyl 2-[3-(3-phenyl-quinoxalin-2-yl)sulfanyl)propanamido]alkanoates and their corresponding hydrazides .Wirkmechanismus
While the specific mechanism of action for “3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit antimicrobial activity . They have been shown to inhibit the growth of various strains of bacteria and fungi .
Zukünftige Richtungen
Quinoxaline derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future research could focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Eigenschaften
IUPAC Name |
3-(3-methylquinoxalin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-12(17-7-6-11(15)16)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWMLIXQKHSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

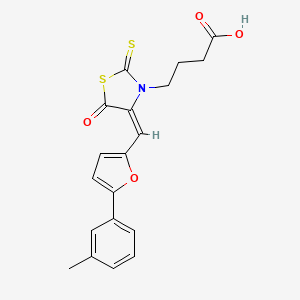
![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2730626.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)

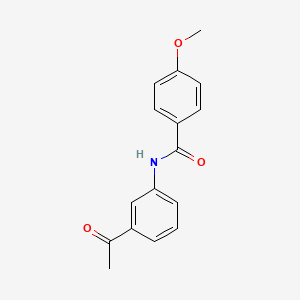
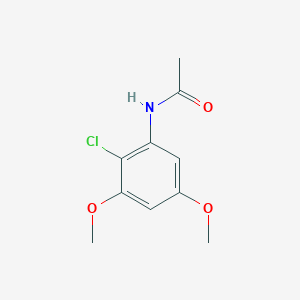
![4-({[(1-Ethylpyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/no-structure.png)
![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)
![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)
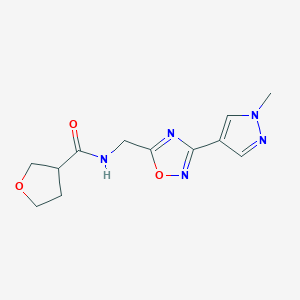
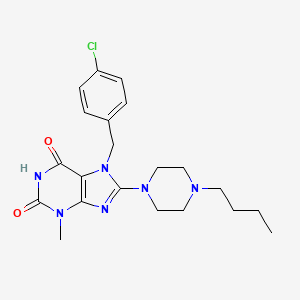
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)